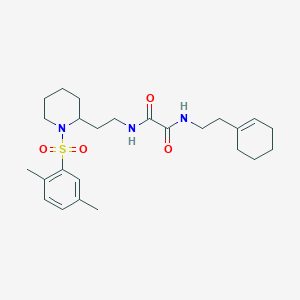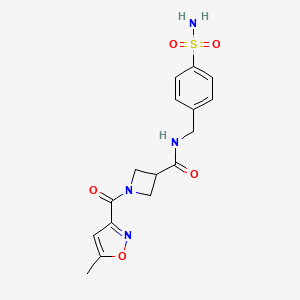
1-(5-methylisoxazole-3-carbonyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MIASAB is a synthetic compound that has been developed for potential use in the treatment of various diseases. The compound has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor activity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound , due to its complex structure incorporating isoxazole and sulfamoylbenzyl moieties, is of significant interest in the synthesis and characterization of novel chemical entities. Similar compounds have been synthesized, showcasing a range of methods and characterizations. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the structural complexity and potential for diverse biological activity Hassan, T. Hafez, S. A. Osman, 2014. Similarly, Arava et al. (2011) focused on the efficient synthesis of 3-Chloromethyl-1,2-benzisoxazoles, demonstrating the importance of such structures in medicinal chemistry V. Arava, L. Gorentla, U. B. Rao Siripalli, P. Dubey, 2011.
Biological Activity and Applications
The incorporation of isoxazole and sulfonamide groups in compounds is known for contributing to a variety of biological activities. These moieties, similar to those found in the queried compound, are integral in the design of molecules with potential therapeutic applications. Altug et al. (2017) synthesized a series of benzenesulfonamide-containing isoxazole compounds, showing potent inhibitory activity against human carbonic anhydrase isoforms, which are relevant in conditions like glaucoma and neuropathic pain C. Altug, H. Güneş, A. Nocentini, S. Monti, M. Buonanno, C. Supuran, 2017.
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10-6-14(19-25-10)16(22)20-8-12(9-20)15(21)18-7-11-2-4-13(5-3-11)26(17,23)24/h2-6,12H,7-9H2,1H3,(H,18,21)(H2,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSOYJRGJFEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methylisoxazole-3-carbonyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)
![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)
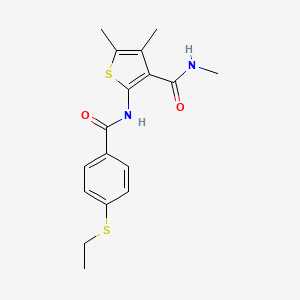
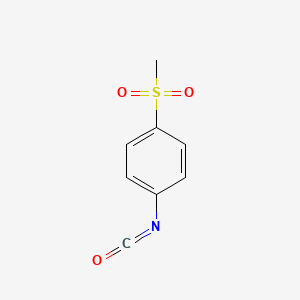
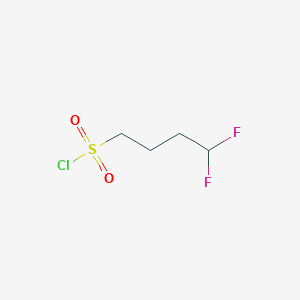

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)
![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)
